4-(Isobutylsulfonyl)phenylboronic acid

描述

Significance of Arylboronic Acid Derivatives in Modern Organic Synthesis and Medicinal Chemistry

The prominence of arylboronic acids surged with the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most powerful tools in modern organic synthesis for constructing biaryls and other complex molecules. nih.govrsc.orgresearchgate.net The Suzuki-Miyaura coupling alone is estimated to be used in over 20% of all processes within the pharmaceutical sector. researchgate.net Beyond this cornerstone reaction, the applications of arylboronic acids have expanded significantly. They are key reagents in various other transformations, including the formation of carbon-heteroatom (C-O, C-N, C-S) bonds, Chan-Lam amination, and as catalysts for reactions like dehydrative alkylations and amidations. researchgate.netresearchgate.netacs.orgrsc.org

In medicinal chemistry, arylboronic acids are highly valued building blocks for drug discovery. nih.gov Their ability to form reversible covalent bonds with diols is exploited in the design of sensors and enzyme inhibitors. wikipedia.org This interaction is particularly relevant for targeting glycoproteins and other biological molecules containing diol functionalities. nih.gov The boronic acid group is also considered a bioisostere of the carboxylic acid group. nih.gov Furthermore, after metabolic degradation, the boronic acid moiety is typically converted to boric acid, a "green compound" that is readily eliminated by the body, adding to its appeal in drug design. nih.gov

Specific Context of Sulfonyl-Substituted Phenylboronic Acids

The properties and reactivity of a phenylboronic acid can be finely tuned by adding substituents to the phenyl ring. nih.govresearchgate.net Attaching a strong electron-withdrawing group, such as a sulfonyl (–SO₂R) or sulfonamide (–SO₂NR₂) group, significantly impacts the compound's electronic properties. nih.govnih.gov These groups substantially lower the pKa of the boronic acid. nih.govnih.gov For example, unsubstituted phenylboronic acid has a pKa of about 8.8, whereas sulfonyl-substituted analogs can have pKa values lowered by 1.4 to 1.7 pH units. wikipedia.orgnih.gov This increased acidity enhances the formation of boronate ions at physiological pH, which in turn improves their ability to bind with cis-diols under these conditions. nih.govsigmaaldrich.com This characteristic makes sulfonyl-substituted phenylboronic acids particularly suitable for applications in boronate affinity chromatography for the separation of biomolecules and as potential therapeutic agents designed to interact with biological targets in the body. nih.govsigmaaldrich.comnih.gov

The Compound in Focus: 4-(Isobutylsulfonyl)phenylboronic acid

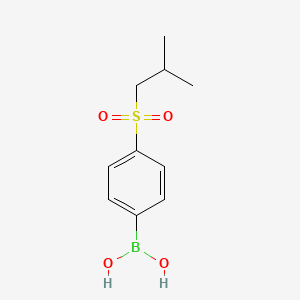

This compound is an organoboron compound that embodies the characteristics of a sulfonyl-substituted arylboronic acid. Its structure features a phenyl ring substituted at the para-position with both a boronic acid group and an isobutylsulfonyl group.

Chemical Structure and Properties

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 1217500-99-6 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₅BO₄S sigmaaldrich.com |

| Molecular Weight | 242.1 g/mol sigmaaldrich.com |

| IUPAC Name | (4-(isobutylsulfonyl)phenyl)boronic acid sigmaaldrich.com |

| SMILES | B(c1ccccc1S(=O)(=O)CC(C)C)(O)O |

| InChI Key | WGYQGDKMBFOTGS-UHFFFAOYSA-N sigmaaldrich.com |

This data is interactive. Click on the headers to sort.

The structure of this compound contains two key functional groups on a central phenyl ring: the boronic acid (–B(OH)₂) and the isobutylsulfonyl (–SO₂CH₂CH(CH₃)₂). The isobutylsulfonyl group is strongly electron-withdrawing. This property reduces the electron density of the phenyl ring and, crucially, increases the Lewis acidity of the boron atom. nih.gov This enhanced acidity facilitates the formation of a tetrahedral boronate anion [B(OH)₃]⁻, particularly at physiological pH, which is the reactive species in complexation with diols. nih.gov This makes the compound more reactive under these conditions compared to unsubstituted phenylboronic acid. The mechanism of action primarily involves the formation of these reversible covalent bonds (boronate esters) with diols.

The physical and chemical properties of this compound are directly related to its structure. It is a solid at room temperature. sigmaaldrich.com The electron-withdrawing nature of the sulfonyl group is predicted to give it a pKa of approximately 7.2, significantly lower than that of unsubstituted phenylboronic acid (~8.8). nih.gov

| Property | Value/Description |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically ≥97% sigmaaldrich.com |

| pKa (estimated) | ~7.2 |

| Solubility | Expected to be soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes. wikipedia.org |

| Storage | Inert atmosphere, room temperature. sigmaaldrich.com |

This data is interactive. Click on the headers to sort.

Synthesis and Manufacturing

While a specific, published synthesis for this compound is not detailed in the provided results, a general and highly effective method for preparing analogous sulfonyl-substituted phenylboronic acids is well-established. nih.gov This route typically begins with a suitable precursor, such as 1-bromo-4-(isobutylsulfonyl)benzene. The synthesis proceeds via a bromo-lithium exchange reaction, where the bromine atom is swapped for a lithium atom using an organolithium reagent like n-butyllithium at low temperatures (-78 °C). nih.gov This is followed by quenching the resulting aryllithium intermediate with an electrophilic boron source, most commonly an alkyl borate (B1201080) like triisopropyl borate. nih.gov The final step is an aqueous workup to hydrolyze the borate ester, yielding the desired boronic acid. google.com

The key intermediate in this synthetic pathway is the aryllithium species, 4-(isobutylsulfonyl)phenyllithium. The reaction mechanism involves several steps:

Halogen-Metal Exchange: The organolithium reagent (e.g., n-butyllithium) abstracts the bromine atom from the starting material to form the highly reactive aryllithium intermediate. nih.gov

Nucleophilic Attack: The carbon atom bonded to the lithium acts as a potent nucleophile, attacking the electrophilic boron atom of the triisopropyl borate. nih.govnih.gov This forms a tetracoordinate boron intermediate.

Hydrolysis: Upon addition of aqueous acid, the borate ester is hydrolyzed to the final this compound product. google.com

Applications in Scientific Research

As a member of the arylboronic acid family, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond, enabling the synthesis of complex biaryl compounds by coupling the 4-(isobutylsulfonyl)phenyl moiety to another molecule at the position of the boronic acid. rsc.org

Beyond its established role in coupling reactions, this compound has been noted for its potential in other areas of scientific research. These include:

Medicinal Chemistry: Its enhanced reactivity at physiological pH makes it a candidate for investigation in drug discovery, potentially as an enzyme inhibitor where reversible covalent interaction with diols on a biological target is desired. nih.gov Research into other sulfonamide boronic acids has shown potent inhibition of enzymes like β-lactamase, suggesting a promising avenue for exploration. nih.gov

Boron Neutron Capture Therapy (BNCT): It has been investigated for its potential use in BNCT, a type of radiation therapy for cancer.

Materials Science: The compound can be utilized in the synthesis of advanced materials and polymers, where the unique properties of the boronic acid moiety can be leveraged. For example, arylboronic acids are used to create stimuli-responsive materials, such as hydrogels that degrade in the presence of diols or in acidic environments. rsc.org

Structure

2D Structure

属性

IUPAC Name |

[4-(2-methylpropylsulfonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYQGDKMBFOTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675224 | |

| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-99-6 | |

| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Isobutylsulfonyl Phenylboronic Acid

General Synthetic Routes to Arylboronic Acids

The preparation of arylboronic acids can be broadly categorized into three main approaches: boron-halogen exchange, directed ortho-metalation followed by borylation, and transition metal-catalyzed C-H borylation. Each of these strategies offers distinct advantages and is suited for different substrate scopes and functional group patterns.

Boron-Halogen Exchange Approaches

One of the most traditional and widely used methods for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, typically derived from an aryl halide, with a trialkyl borate (B1201080). This approach, often referred to as the Brown-Miyaura synthesis, is a reliable and versatile method.

The process begins with the formation of an organolithium or a Grignard reagent from an aryl bromide or iodide. The subsequent reaction of this organometallic intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate, forms a boronate ester. Acidic hydrolysis of this ester then yields the desired arylboronic acid. wikipedia.orggoogle.comresearchgate.net The general scheme for this transformation is depicted below:

Scheme 1: General Boron-Halogen Exchange Route Ar-X + Mg → Ar-MgX Ar-MgX + B(OR)₃ → Ar-B(OR)₂ + MgX(OR) Ar-B(OR)₂ + H₂O/H⁺ → Ar-B(OH)₂ + 2ROH

Where Ar = aryl group, X = halogen, R = alkyl group

This method's primary advantage is its broad applicability to a wide range of aryl halides. However, a significant limitation is the low tolerance for electrophilic functional groups on the aryl halide, as these can react with the highly nucleophilic organometallic intermediate.

Directed ortho-Metalation and Borylation

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective synthesis of substituted arylboronic acids. acs.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group like an amide, ether, or amine, coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. acs.orgresearchgate.net

The resulting aryllithium species is then quenched with a trialkyl borate to form the corresponding boronate ester, which upon hydrolysis, gives the ortho-substituted arylboronic acid. sigmaaldrich.comnih.gov

Scheme 2: Directed ortho-Metalation and Borylation Ar-DMG + R-Li → [Ar(Li)-DMG] [Ar(Li)-DMG] + B(OR')₃ → Ar(B(OR')₂)-DMG Ar(B(OR')₂)-DMG + H₂O/H⁺ → Ar(B(OH)₂)-DMG

Where DMG = Directing Metalation Group, R-Li = Organolithium reagent, R' = alkyl group

The key advantage of DoM is the high degree of regiocontrol it offers, allowing for the synthesis of specifically substituted arylboronic acids that might be difficult to access through other means. The choice of the directing group is crucial and can influence the efficiency of the metalation step.

Transition Metal-Catalyzed C-H Borylation Strategies

In recent years, transition metal-catalyzed C-H borylation has emerged as a highly efficient and atom-economical method for the synthesis of arylboronic acids. rsc.orgsigmaaldrich.com This approach avoids the need for pre-functionalized starting materials like aryl halides, instead directly converting a C-H bond on an aromatic ring to a C-B bond. wikipedia.org

Iridium- and rhodium-based catalysts are most commonly employed for this transformation, often in the presence of a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.gov The regioselectivity of the reaction is typically governed by steric factors, with borylation occurring at the least hindered position on the aromatic ring. wikipedia.org

Scheme 3: Transition Metal-Catalyzed C-H Borylation Ar-H + (pin)B-B(pin) --[Transition Metal Catalyst]--> Ar-B(pin) + H-B(pin) Ar-B(pin) + H₂O/H⁺ → Ar-B(OH)₂ + 2 pinacol

Where Ar-H = Aromatic compound, (pin)B-B(pin) = Bis(pinacolato)diboron

This method is valued for its high functional group tolerance and its ability to functionalize a wide array of aromatic and heteroaromatic substrates. Research is ongoing to develop catalysts that can achieve high regioselectivity for specific C-H bonds, including distal positions. nih.gov

Synthesis of 4-(Isobutylsulfonyl)phenylboronic Acid and its Precursors

The synthesis of this compound requires a multi-step approach, beginning with the preparation of a suitable precursor, followed by the introduction of the boronic acid functionality.

Sulfonylation Reactions for Precursor Synthesis

A plausible and efficient route to this compound begins with the synthesis of a 4-halophenyl isobutyl sulfone precursor. This can be achieved through the sulfonylation of a suitable starting material. A common method involves the reaction of a 4-halobenzenesulfonyl chloride with an appropriate isobutylating agent.

Alternatively, a more direct approach starts from a 4-halothiophenol. This can be alkylated with an isobutyl halide to form the corresponding sulfide (B99878), which is then oxidized to the sulfone. For instance, the synthesis of a similar compound, (4-bromophenyl)(3-butenyl)sulfide, was achieved by alkylating 4-bromobenzenethiol with 4-bromo-1-butene, followed by oxidation with 3-chloroperoxybenzoic acid (m-CPBA) to yield the sulfone. A similar strategy can be envisioned for the synthesis of 4-bromophenyl isobutyl sulfone.

Table 1: Proposed Synthesis of 4-Bromophenyl Isobutyl Sulfone

| Step | Reactants | Reagents | Product |

| 1. Alkylation | 4-Bromothiophenol, Isobutyl bromide | Sodium methoxide (B1231860) in methanol | 4-Bromophenyl isobutyl sulfide |

| 2. Oxidation | 4-Bromophenyl isobutyl sulfide | m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane | 4-Bromophenyl isobutyl sulfone |

This precursor, 4-bromophenyl isobutyl sulfone, is the key intermediate for the subsequent borylation step.

Functional Group Tolerance in Sulfonyl-Substituted Arylboronic Acid Synthesis

The presence of the isobutylsulfonyl group on the aromatic ring is a critical consideration during the borylation step. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aryl halide and the stability of the resulting boronic acid.

For the conversion of 4-bromophenyl isobutyl sulfone to this compound, the boron-halogen exchange method is a viable option. The reaction would proceed via the formation of a Grignard or organolithium reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Table 2: Borylation of 4-Bromophenyl Isobutyl Sulfone

| Step | Reactant | Reagents | Product |

| Borylation | 4-Bromophenyl isobutyl sulfone | 1. Magnesium or n-Butyllithium in THF/Toluene 2. Triisopropyl borate 3. Aqueous acid workup | This compound |

The sulfonyl group is generally considered to be a robust functional group that is tolerant of many reaction conditions, including those used in organometallic chemistry. However, careful control of the reaction temperature during the formation of the organometallic intermediate is crucial to prevent side reactions. The electron-withdrawing sulfonyl group can make the corresponding arylboronic acid more acidic compared to unsubstituted phenylboronic acid.

In the context of transition metal-catalyzed borylation, the sulfonyl group can also act as a directing group or influence the regioselectivity of the C-H activation. researchgate.net However, for a para-substituted precursor like 4-bromophenyl isobutyl sulfone, the boron-halogen exchange method remains a more direct and predictable route to the desired product.

Advanced Synthetic Techniques for Enhanced Yield and Purity

In the synthesis of specialized organoboron compounds such as this compound, the pursuit of methodologies that offer high efficiency, purity, and sustainability is a paramount objective in modern organic chemistry. Conventional synthetic routes, while effective, can often be improved by the application of advanced techniques that accelerate reaction times, increase product yields, and minimize waste. This section explores two such advanced approaches—microwave-assisted synthesis and solid-state synthesis—as applied to the preparation of arylboronic acid derivatives.

Microwave-Assisted Synthesis of Arylboronic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. cem.com By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. cem.comresearchgate.net This technique is particularly applicable to the multi-step synthesis of complex molecules like this compound, where it can be employed in key transformations such as oxidation and borylation.

A plausible microwave-assisted route to this compound would involve two critical steps: the oxidation of an aryl sulfide precursor and the subsequent borylation of the resulting aryl halide.

Microwave-Assisted Oxidation of Aryl Sulfides: The initial step would involve the oxidation of a suitable precursor, such as 4-bromophenyl isobutyl sulfide, to the corresponding sulfone. Microwave irradiation has been shown to be highly effective in the oxidation of sulfides to sulfones, often in the presence of an oxidizing agent. nih.gov This method can significantly shorten the reaction times required for complete conversion. For instance, microwave-assisted photooxidation of sulfoxides, an intermediate in sulfide oxidation, has been demonstrated using organic photosensitizers. nih.gov The electric field of the microwave is thought to prolong the lifetime of the triplet state of the photosensitizer, thereby enhancing the catalytic cycle of the oxidation. nih.gov

Research Findings on Microwave-Assisted Oxidation of Sulfoxides The following table summarizes findings from studies on the microwave-assisted photooxidation of various sulfoxide (B87167) substrates, demonstrating the efficiency of this technique.

| Substrate | Product | Yield (%) | Photosensitizer |

| Dibenzyl sulfoxide | Dibenzyl sulfone | 91 | Ethynylbenzene |

| Dioctyl sulfoxide | Dioctyl sulfone | 83 | Ethynylbenzene |

| Methyl phenyl sulfoxide | Methyl phenyl sulfone | 45 | Ethynylbenzene |

| Diphenyl sulfoxide | Diphenyl sulfone | 10 | Ethynylbenzene |

| Data sourced from studies on microwave-assisted photo-induced auto-oxidation of sulfoxides. nih.gov |

Microwave-Assisted Borylation: Following the oxidation, the resulting 4-(isobutylsulfonyl)phenyl bromide can be converted to the target boronic acid. Microwave-assisted Suzuki-Miyaura type cross-coupling reactions are well-established for the synthesis of arylboronates. researchgate.net These reactions typically involve a palladium catalyst and a boron source, such as bis(pinacolato)diboron (B₂pin₂). The use of microwave heating can reduce reaction times from hours to mere minutes, while often providing excellent yields. researchgate.netnih.gov For example, the microwave-assisted cyanation of an aryl bromide on a metal-organic framework was completed rapidly and cleanly compared to standard thermal conditions. nih.gov Similarly, palladium-catalyzed cross-coupling of various aryl halides with arylboronic acids in water under microwave irradiation has been shown to be highly efficient. researchgate.net

Research Findings on Microwave-Assisted Suzuki-Miyaura Borylation The table below presents data from the microwave-assisted Suzuki-Miyaura coupling of various aryl halides, illustrating the rapid reaction times and high yields achievable.

| Aryl Halide | Boronic Acid | Product | Time (min) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 3 | 96 |

| 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 3 | 95 |

| 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 5 | 92 |

| 4-Nitrochlorobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 3 | 90 |

| Data compiled from studies on palladium-complex catalyzed cross-coupling reactions in water under microwave irradiation. researchgate.net |

Solid-State Synthesis Approaches for Arylboronic Acids

Solid-state synthesis, particularly through mechanochemical methods like ball milling, represents a significant advancement in green chemistry and process efficiency. These techniques eliminate the need for bulk organic solvents, thereby reducing waste and simplifying product work-up. beilstein-journals.org The palladium-catalyzed Miyaura borylation of aryl halides is a key reaction that has been successfully adapted to solid-state conditions. beilstein-journals.org

This approach is highly relevant for the synthesis of this compound from its corresponding aryl halide precursor, 4-(isobutylsulfonyl)phenyl bromide. In a typical solid-state procedure, the aryl halide, a boron source like bis(pinacolato)diboron (B₂pin₂), a palladium catalyst, a ligand, and a base are combined in a milling jar with stainless-steel balls. The mechanical energy from milling facilitates the reaction in the solid phase.

This mechanochemical protocol has been shown to produce various arylboronates from aryl halides in high yields with remarkably short reaction times, often within 10 minutes. beilstein-journals.org A key advantage is that the operations can often be performed in the air without the need for stringent anhydrous or oxygen-free conditions required by many solution-based methods. beilstein-journals.org The synthesis of sulfonyl-substituted phenylboronic acids has also been reported for immobilization on solid phases like porous silica (B1680970), demonstrating the compatibility of the sulfonyl group with solid-phase techniques. nih.govnih.gov

Research Findings on Solid-State Borylation of Aryl Halides The following table details the results from the palladium-catalyzed solid-state borylation of various aryl halides using mechanochemistry, showcasing the method's effectiveness.

| Aryl Halide | Reaction Time (min) | Yield of Arylboronate (%) |

| 4-Bromoacetophenone | 10 | 95 |

| 4-Bromobenzonitrile | 10 | 85 |

| Methyl 4-bromobenzoate | 10 | 91 |

| 4-Bromobiphenyl | 10 | >99 |

| 2-Bromonaphthalene | 10 | 95 |

| Data sourced from research on solid-state palladium-catalyzed borylation of aryl halides via mechanochemistry. beilstein-journals.org |

These advanced synthetic strategies offer robust and efficient pathways to arylboronic acids like this compound, aligning with the principles of modern, sustainable chemical manufacturing by enhancing yield, purity, and reaction speed while minimizing environmental impact.

Reactivity and Mechanistic Investigations of 4 Isobutylsulfonyl Phenylboronic Acid

Fundamental Reaction Pathways of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid moiety (-B(OH)₂) attached to an aryl group. Their reactivity is dominated by the properties of the boron center.

Role of the Boronic Acid Moiety in Lewis Acidity

The boron atom in a boronic acid possesses an empty p-orbital, rendering it electron-deficient and a Lewis acid. researchgate.netnih.govrsc.orgchemicalbook.com This Lewis acidity allows boronic acids to accept a pair of electrons from Lewis bases, such as hydroxide (B78521) ions or other nucleophiles. acs.orgresearchgate.net This interaction leads to the formation of a tetrahedral boronate species, which is crucial for many of its reactions. fourwaves.com

In aqueous solutions, boronic acids exist in equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. The position of this equilibrium, and thus the effective Lewis acidity, is influenced by the pH of the solution and the electronic nature of the substituents on the aryl ring. researchgate.netacs.orgsdu.dk Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, leading to a lower pKa value for the boronic acid. researchgate.netnih.govnih.gov This enhanced acidity facilitates the formation of the boronate anion, which is a key intermediate in processes like the Suzuki-Miyaura cross-coupling reaction. nih.gov Conversely, electron-donating groups decrease the Lewis acidity and increase the pKa.

Reversible Covalent Binding with Diols and Nucleophiles

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate five- or six-membered cyclic boronate esters. acs.orgresearchgate.netfourwaves.com This condensation reaction is typically reversible and the stability of the resulting ester is dependent on factors like pH, solvent, and the structure of the diol. acs.orgmdpi.com The formation of these stable boronate esters is a key principle behind the use of boronic acids in sensors for saccharides and other diol-containing biomolecules. researchgate.netfourwaves.com

The binding process involves an equilibrium between the boronic acid, the diol, and the cyclic boronate ester. The inherent acidity of the boronic acid is often enhanced upon ester formation. acs.org This reversible nature has been widely exploited in the development of dynamic self-organizing systems, including macrocycles, polymers, and drug delivery vehicles, where the bond can be formed or broken in response to external stimuli like pH changes. acs.orgresearchgate.netmdpi.com Beyond diols, boronic acids can also interact with other nucleophiles, such as fluoride (B91410) and certain amino acids, acting as either Lewis or Brønsted acid-type receptors depending on the anion. acs.org

Reactivity in Cross-Coupling Reactions

Arylboronic acids are indispensable reagents in synthetic organic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. chemicalbook.commt.com

Suzuki-Miyaura Cross-Coupling with 4-(Isobutylsulfonyl)phenylboronic Acid

The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds, styrenes, and polyolefins by coupling an organoboron compound with an organohalide. mt.comlibretexts.orgmusechem.com The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.comchemrxiv.org this compound serves as the organoboron partner in this reaction, providing the 4-(isobutylsulfonyl)phenyl moiety to the final product.

Ligand Effects on Transmetalation Kinetics

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle and is significantly influenced by the ligands coordinated to the palladium catalyst. libretexts.orgnih.gov Ligands play a crucial role in modulating the electronic properties and steric environment of the palladium center. libretexts.orgnih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, for example, are known to facilitate the oxidative addition step and promote the reductive elimination step. libretexts.org

Influence of the Sulfonyl Group on Reaction Rates and Selectivity

The isobutylsulfonyl group (-SO₂CH₂CH(CH₃)₂) on the phenyl ring of this compound has a profound electronic influence on the molecule's reactivity. As a strong electron-withdrawing group, it significantly increases the Lewis acidity of the boronic acid moiety. nih.gov This is reflected in a lower pKa value compared to unsubstituted phenylboronic acid. Studies on analogous substituted phenylboronic acids have demonstrated this trend quantitatively.

The introduction of electron-withdrawing groups like sulfonyl or sulfonamide substantially lowers the boronate pKa, which can enhance the rate of transmetalation. nih.gov A lower pKa facilitates the formation of the reactive tetracoordinate boronate species, which is often the active nucleophile in the transmetalation step. nih.govnih.gov Therefore, this compound is expected to be a highly reactive coupling partner in Suzuki-Miyaura reactions, potentially allowing for faster reaction times or coupling with less reactive organohalides. While the sulfonyl group activates the boronic acid for transmetalation, it is generally stable and does not typically undergo cleavage, although desulfonative couplings have been developed under specific conditions where the sulfonyl group itself acts as a leaving group. nih.gov

Table 1: pKa Values of Substituted Phenylboronic Acids

| Compound | Substituent | pKa |

|---|---|---|

| Phenylboronic acid | -H | 8.8 ± 0.1 nih.gov |

| 4-(N-allylsulfamoyl)phenylboronic acid | -SO₂NH-allyl | 7.4 ± 0.1 nih.gov |

| 4-(3-butenylsulfonyl)phenylboronic acid | -SO₂-(CH₂)₂CH=CH₂ | 7.1 ± 0.1 nih.gov |

This interactive table demonstrates the effect of electron-withdrawing groups on the acidity of the boronic acid. The lower pKa values for the sulfonyl- and nitro-substituted compounds indicate increased acidity compared to unsubstituted phenylboronic acid.

This enhanced reactivity makes this compound a valuable building block for the synthesis of complex molecules where a sulfone-containing aryl moiety is desired.

Chan-Lam Amination and Other Boronic Acid-Mediated Couplings

This compound, as an organoboron reagent, is a potential candidate for a variety of metal-catalyzed cross-coupling reactions. Among these, the Chan-Lam amination, also known as the Chan-Evans-Lam (CEL) coupling, stands out as a powerful method for forming carbon-nitrogen (C–N) bonds. This reaction typically involves the copper-catalyzed coupling of an arylboronic acid with an amine, and it is widely utilized for the synthesis of aryl amines. chemrxiv.org The versatility of the Chan-Lam reaction has been demonstrated for a range of arylboronic acids, and while it is most commonly applied to aryl systems, developments have extended its use to certain alkylboronic esters. chemrxiv.org

The general applicability of arylboronic acids in Chan-Lam couplings suggests that this compound can serve as a substrate for introducing the 4-(isobutylsulfonyl)phenyl moiety onto various nitrogen-containing nucleophiles. The operational simplicity and tolerance of diverse functional groups make this an attractive transformation in medicinal and materials chemistry. chemrxiv.org

Beyond C–N bond formation, arylboronic acids are cornerstone reagents in numerous other coupling reactions. The most prominent is the Suzuki-Miyaura cross-coupling for C–C bond formation. However, their utility extends to C–O and C–S bond formations (Chan-Lam-type O- and S-arylation), as well as trifluoromethylthiolation and other specialized transformations. sigmaaldrich.com The reactivity of this compound in these contexts is dictated by the electronic properties of the sulfonyl group and the specific catalytic system employed.

Protodeboronation Mechanisms and Stability

A critical aspect of the reactivity of any organoboronic acid is its stability toward protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively leading to the decomposition of the starting material. wikipedia.org Protodeboronation is a well-documented and often undesired side reaction in metal-catalyzed couplings, which are frequently performed in aqueous or protic media. wikipedia.orgnih.gov The propensity of a boronic acid to undergo this decomposition pathway is highly dependent on factors such as the substituents on the organic moiety, the pH of the medium, and the reaction temperature. wikipedia.org

The stability of this compound is profoundly influenced by pH. The underlying principle is the equilibrium between the neutral trigonal boronic acid (ArB(OH)₂) and the anionic tetrahedral boronate species (ArB(OH)₃⁻). The formation of the boronate anion is pH-dependent, and its concentration is governed by the acidity constant (pKa) of the boronic acid. nih.gov

The isobutylsulfonyl group at the para-position of the phenyl ring is strongly electron-withdrawing. This property significantly increases the Lewis acidity of the boron center, thereby lowering the pKa of the boronic acid compared to unsubstituted phenylboronic acid. nih.gov For instance, studies on analogous sulfonyl- and sulfonamide-substituted phenylboronic acids have demonstrated a substantial decrease in pKa, by as much as 1.7 pH units. nih.gov This shift means that this compound will form the corresponding boronate anion at a much lower pH than phenylboronic acid itself. Since protodeboronation often proceeds through the more reactive boronate species, this compound is more susceptible to decomposition under neutral or even mildly acidic conditions, a critical consideration for its storage and use in reactions. nih.goved.ac.uk

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

| Compound | pKa | pH Unit Shift from Phenylboronic Acid |

| Phenylboronic Acid | 8.8 ± 0.1 | N/A |

| 4-(N-allylsulfamoyl)phenylboronic acid | 7.4 ± 0.1 | -1.4 |

| 4-(3-butenesulfonyl)phenylboronic acid | 7.1 ± 0.1 | -1.7 |

This table illustrates the effect of electron-withdrawing sulfonyl and sulfonamide groups on the acidity of the boronic acid moiety, based on data for analogous compounds. nih.gov

The decomposition of arylboronic acids via protodeboronation is not a single process but occurs through multiple, often competing, mechanistic pathways. nih.govnih.gov Kinetic modeling has been instrumental in elucidating these complex reaction networks. A general model for protodeboronation in aqueous media accounts for several distinct pathways whose contributions vary with pH. nih.gov

Key mechanistic pathways identified include:

k₁: Reaction via the deprotonated boronate anion ([ArB(OH)₃]⁻). nih.gov

k₂: Reaction via the neutral boronic acid (ArB(OH)₂). nih.gov

k₂cat: An autocatalytic pathway where the neutral boronic acid catalyzes the protodeboronation of the boronate anion. nih.gov

For highly electron-deficient arenes, which would include this compound, pathways involving the transient formation of an aryl anionoid species have also been proposed. nih.govsemanticscholar.org The development of algorithms combining density functional theory (DFT) calculations with kinetic principles allows for the in silico prediction of protodeboronation rates as a function of pH. nih.gov Such models are crucial for optimizing reaction conditions to minimize the decomposition of valuable boronic acid reagents like this compound by identifying pH windows where the rate of the desired coupling reaction significantly outpaces the rate of protodeboronation. nih.gov

Other Significant Transformations of this compound

The synthetic utility of the carbon-boron bond in this compound extends beyond traditional cross-coupling reactions to a variety of other useful chemical transformations.

Ipso-functionalization refers to a reaction in which the boronic acid moiety is directly replaced by another functional group at the same carbon atom. This provides a powerful route to introduce a range of substituents onto the aromatic ring. For arylboronic acids, efficient and sustainable methods have been developed for their conversion into valuable compounds such as phenols (C–O bond formation), anilines (C–N bond formation), nitroarenes (C–N bond formation), and haloarenes (C–X bond formation). nih.gov

Notably, metal-free, graphite-catalyzed protocols have been reported that use air as the oxidant in an aqueous medium to achieve these transformations. nih.gov This approach offers a versatile and environmentally benign strategy for the late-stage functionalization of molecules containing the phenylboronic acid motif.

Table 2: Examples of Ipso-Functionalization of Arylboronic Acids

| Reagent(s) | Product Functional Group |

| Air, H₂O, Graphite | Phenol (-OH) |

| NH₂OH·HCl, H₂O, Graphite | Aniline (-NH₂) |

| NaNO₂, H₂O, Graphite | Nitroarene (-NO₂) |

| KX (X = I, Br, Cl), H₂O, Graphite | Haloarene (-X) |

This table summarizes general ipso-functionalization reactions applicable to arylboronic acids. nih.gov

Hydroarylation involves the addition of a C-H bond of an arene across a C-C multiple bond. Arylboronic acids can serve as the arene source in catalytic variants of this reaction. For instance, copper-catalyzed hydroarylation of propiolates with arylboronic acids provides an efficient pathway to synthesize 4-arylcoumarins. nih.govorganic-chemistry.org In this process, the aryl group from the boronic acid adds to the alkyne, followed by an intramolecular cyclization to form the coumarin (B35378) core.

This methodology is compatible with a wide array of functional groups on the arylboronic acid, enabling the synthesis of diverse and biologically active molecules. organic-chemistry.org The use of this compound in such a reaction would yield 4-(4-(isobutylsulfonyl)phenyl)coumarin derivatives, demonstrating the compound's utility in building complex heterocyclic scaffolds.

Computational and Theoretical Studies of 4 Isobutylsulfonyl Phenylboronic Acid

Quantum Mechanical Computations and Electronic Structure Analysis

Quantum mechanical computations are foundational to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and other key electronic parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the most stable three-dimensional arrangement of a molecule's atoms, known as its conformational analysis. For phenylboronic acids, a key area of conformational freedom is the orientation of the two hydroxyl (-OH) groups on the boronic acid moiety relative to the phenyl ring.

Studies on similar phenylboronic acid derivatives, such as 3-cyanophenylboronic acid, have identified several stable conformers, often labeled as anti-syn, syn-anti, syn-syn, and anti-anti, based on the arrangement of the O-H bonds. researchgate.netlongdom.org DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the optimized geometry and relative energies of these conformers. researchgate.net The conformer with the lowest calculated energy is predicted to be the most stable and abundant form. For 3-cyanophenylboronic acid, the anti-syn conformer was found to have the lowest energy. researchgate.net This type of analysis is critical as the specific conformation can influence the molecule's crystal packing, solubility, and interaction with biological targets.

Table 1: Illustrative Conformational Energy Data for a Phenylboronic Acid Derivative This table presents representative data for 3-cyanophenylboronic acid to illustrate the output of DFT conformational analysis. The values show the relative energy differences between conformers.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| anti-syn | 0.000 |

| syn-anti | 0.248 |

| syn-syn | 1.465 |

| anti-anti | 3.855 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govijastems.org

Table 2: Illustrative Frontier Orbital Energies for a Substituted Phenylboronic Acid This table shows representative DFT-calculated electronic properties for 3-cyanophenylboronic acid (anti-syn conformer) to demonstrate the type of data generated.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.65 |

| ELUMO | -1.99 |

| Egap (LUMO-HOMO) | 5.66 |

Accurately predicting spectroscopic properties, such as UV-visible absorption spectra, requires computational methods that account for electronic correlation—the interaction between electrons. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. longdom.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a molecule's absorption spectrum. longdom.org

These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the nature of its electronic transitions. For instance, absorption bands in the UV region for phenyl-containing compounds are typically assigned to π → π* transitions within the aromatic ring. longdom.org Computational analysis helps to precisely assign these bands and understand how substituents, like the isobutylsulfonyl group, shift the absorption wavelengths.

Molecular Modeling of Interactions and Binding Affinities

Molecular modeling encompasses a range of computational techniques used to simulate how a molecule interacts with its environment, including other molecules like proteins or carbohydrates.

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For a compound like 4-(isobutylsulfonyl)phenylboronic acid, docking studies could be used to predict its binding mode within the active site of an enzyme. The process involves generating multiple possible conformations of the ligand within the binding pocket of the receptor and using a scoring function to rank them based on energetic favorability. nih.gov The results can reveal key interactions, such as hydrogen bonds between the boronic acid's hydroxyl groups and receptor residues, or π–π stacking involving the phenyl ring. nih.gov While specific docking studies on this compound are not widely published, this technique is commonly applied to related sulfonamide and boronic acid-containing molecules to rationalize their biological activity and guide the design of more potent inhibitors. nih.govnih.govmdpi.com

A hallmark chemical property of boronic acids is their ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups), resulting in the formation of boronate esters. This reaction is central to their use as sensors for saccharides and as enzyme inhibitors that target diol-containing residues.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy of Boronic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including boronic acid derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about molecular structure and dynamics. nih.govresearchgate.net

¹¹B NMR spectroscopy is uniquely suited for studying boron-containing compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination number and electronic environment, making it an excellent probe for speciation. researchgate.netnih.gov For arylboronic acids like "4-(Isobutylsulfonyl)phenylboronic acid," the boron atom typically exists in equilibrium between a trigonal planar (sp²) hybridized state and, upon interaction with Lewis bases (like water or diols), a tetrahedral (sp³) hybridized state. nsf.gov

Trigonal (sp²) Boron: In its free acid form, the boron atom is sp² hybridized. This environment is characterized by a resonance in the ¹¹B NMR spectrum typically found in the range of +27 to +35 ppm. sdsu.edursc.org

Tetrahedral (sp³) Boron: When the boronic acid coordinates with a Lewis base to form a boronate species, the boron atom becomes sp³ hybridized. This change in coordination geometry results in increased shielding of the boron nucleus, causing a significant upfield shift in the spectrum to a region between approximately +2 and +20 ppm. nsf.govrsc.orgnih.gov

This distinct difference in chemical shifts allows ¹¹B NMR to be a powerful tool for monitoring reactions, binding events, and determining the pKa of boronic acids. researchgate.netnsf.gov The addition of a ligand or coordinating solvent can shift the equilibrium towards the tetrahedral form, which is readily observable in the ¹¹B NMR spectrum. sdsu.edu

A combination of ¹H and ¹³C NMR spectroscopy provides a complete picture of the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number and types of hydrogen atoms and their neighboring environments. For "this compound," the spectrum is expected to show distinct signals for the aromatic protons and the isobutyl group protons. Based on data from analogous structures like 4-(methylsulfonyl)phenylboronic acid and other 4-substituted phenylboronic acids, the following assignments can be predicted. chemicalbook.comchemicalbook.comtcichemicals.com

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (ortho to -B(OH)₂) | ~8.0 - 8.2 | Doublet | These protons are deshielded by the adjacent boronic acid group and the sulfonyl group. |

| Aromatic (ortho to -SO₂) | ~7.9 - 8.1 | Doublet | These protons are strongly deshielded by the electron-withdrawing sulfonyl group. |

| Boronic Acid (-B(OH)₂) | ~8.2 - 8.4 | Singlet (broad) | The chemical shift can be variable and the peak is often broad due to chemical exchange. |

| Isobutyl (-CH-) | ~2.0 - 2.2 | Multiplet (septet) | The proton on the tertiary carbon of the isobutyl group. |

| Isobutyl (-CH₂-) | ~2.9 - 3.1 | Doublet | The methylene (B1212753) protons adjacent to the sulfonyl group. |

| Isobutyl (-CH₃) | ~1.0 - 1.2 | Doublet | The two equivalent methyl groups of the isobutyl moiety. |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The predicted chemical shifts for "this compound" are based on known data for phenylboronic acids and sulfonyl-containing compounds. rsc.orgchemicalbook.com

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic (C-B) | ~130 - 135 | The ipso-carbon attached to the boron atom; the signal can sometimes be weak or broad. rsc.org |

| Aromatic (C-S) | ~140 - 145 | The ipso-carbon attached to the sulfonyl group, significantly deshielded. |

| Aromatic (CH, ortho to -B(OH)₂) | ~135 - 137 | Deshielded aromatic carbons. |

| Aromatic (CH, ortho to -SO₂) | ~127 - 129 | Aromatic carbons influenced by the sulfonyl group. |

| Isobutyl (-CH₂-) | ~60 - 65 | Methylene carbon adjacent to the sulfonyl group. |

| Isobutyl (-CH-) | ~28 - 32 | Tertiary carbon of the isobutyl group. |

| Isobutyl (-CH₃) | ~21 - 23 | The two equivalent methyl carbons. |

Mass Spectrometry Techniques for Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like arylboronic acids. wikipedia.orglibretexts.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is advantageous for obtaining molecular weight information. wikipedia.orgnih.gov

For arylboronic acids, ESI-MS analysis can be performed in both positive and negative ion modes, though negative mode is often informative.

Negative Ion Mode: In this mode, the most commonly observed species is the deprotonated molecule, [M-H]⁻. Other adducts, such as with chloride [M+Cl]⁻, can also be detected depending on the solvent system. iastate.edu

Positive Ion Mode: In positive ion mode, adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ are often observed. Protonated molecules [M+H]⁺ may also be seen.

Reaction Monitoring: ESI-MS is an excellent tool for real-time monitoring of chemical reactions. For instance, in Suzuki-Miyaura cross-coupling reactions where "this compound" might be used, ESI-MS can track the consumption of the starting material and the formation of the product and key intermediates. researchgate.netnih.gov The technique's high sensitivity allows for the detection of species even at very low concentrations. nih.gov

The analysis of boronic acids by ESI-MS can sometimes be complicated by their tendency to form cyclic anhydrides (boroxines) or to form ester adducts with solvent molecules (e.g., methanol). nih.govresearchgate.net These species can also be detected, providing further insight into the chemistry of the analyte under the analysis conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular "fingerprint" and are used to identify the functional groups present in a compound. academie-sciences.fr

For "this compound," the vibrational spectra will be dominated by contributions from the phenyl ring, the boronic acid group, and the isobutylsulfonyl group. Based on studies of similar compounds like 4-mercaptophenylboronic acid and various sulfonyl derivatives, the following characteristic vibrational bands can be expected. researchgate.netresearchgate.netsci-hub.st

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| O-H Stretch (free) | ~3600 - 3700 | IR, Raman | From the boronic acid B(OH)₂ group. |

| O-H Stretch (H-bonded) | ~3200 - 3400 | IR, Raman | A broad band indicating intermolecular hydrogen bonding. researchgate.net |

| Aromatic C-H Stretch | ~3000 - 3100 | IR, Raman | Characteristic of the phenyl ring. |

| Aliphatic C-H Stretch | ~2850 - 3000 | IR, Raman | From the isobutyl group. |

| S=O Asymmetric Stretch | ~1300 - 1350 | IR, Raman | A strong, characteristic band for the sulfonyl group. |

| B-O Asymmetric Stretch | ~1330 - 1390 | IR | A strong band associated with the B-O-H moiety. researchgate.netresearchgate.net |

| S=O Symmetric Stretch | ~1140 - 1180 | IR, Raman | Another strong, characteristic band for the sulfonyl group. |

| C-B Stretch | ~1000 - 1100 | IR, Raman | Vibration of the carbon-boron bond. researchgate.net |

| B-O-H Bending | ~500 - 750 | IR, Raman | Out-of-plane bending modes. researchgate.net |

The combination of these spectroscopic methods provides a robust and comprehensive characterization of "this compound," confirming its structure and enabling detailed analysis of its chemical behavior.

Applications of 4 Isobutylsulfonyl Phenylboronic Acid in Diverse Research Domains

Applications in Organic Synthesis as a Versatile Reagent

In the realm of organic synthesis, 4-(Isobutylsulfonyl)phenylboronic acid serves as a highly versatile reagent. Its stability, ease of handling, and specific reactivity make it an important component in the chemist's toolbox for constructing complex organic molecules. researchgate.net

A primary application of this compound is its role as a fundamental building block for the synthesis of complex molecules. nih.gov It is most prominently used in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form new carbon-carbon (C-C) bonds. nih.govuwindsor.ca This reaction allows for the precise and efficient coupling of the 4-(isobutylsulfonyl)phenyl group with various organic halides or triflates, creating complex biaryl structures that are common scaffolds in pharmaceuticals and materials science. mdpi.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

This table outlines a representative Suzuki-Miyaura cross-coupling reaction where this compound is used to synthesize a biaryl compound.

| Component | Role | Example |

| Arylboronic Acid | Source of the aryl group | This compound |

| Coupling Partner | Organic halide or triflate | Aryl halide (e.g., 4-Iodoanisole) researchgate.net |

| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Toluene, Dioxane, THF/Water uwindsor.ca |

| Product | The new biaryl molecule | 4'-Methoxy-4-(isobutylsulfonyl)biphenyl |

While boronic acids are primarily known as reagents in transition metal-catalyzed reactions, a distinct application has emerged where they can function as catalysts themselves. rsc.org This field, known as boronic acid catalysis (BAC), utilizes the Lewis acidic nature of the boron atom to activate substrates containing hydroxyl groups, such as carboxylic acids and alcohols, for subsequent transformations. rsc.org

However, the principal and most widespread use of this compound in catalytic processes is as a key reagent or substrate within a catalytic cycle, rather than as the catalyst itself. researchgate.net In reactions like the Suzuki-Miyaura coupling, it undergoes transmetalation with a palladium(II) species, which is a critical step in the catalytic cycle that ultimately generates the C-C coupled product and regenerates the palladium(0) catalyst. nih.gov

Phenylboronic acids are widely used as protecting groups for 1,2- and 1,3-diols. nih.gov They react reversibly with diols to form five- or six-membered cyclic boronate esters, which are stable under various reaction conditions, thus masking the hydroxyl groups. escholarship.org The protection can typically be reversed under mild aqueous or acidic conditions.

The utility of this compound in this context is enhanced by its electronic properties. The strong electron-withdrawing nature of the sulfonyl group lowers the pKa of the boronic acid, making it more acidic than unsubstituted phenylboronic acid. nih.gov This increased acidity facilitates the formation of the boronate ester, allowing the protection reaction to proceed efficiently, often under neutral pH conditions where other boronic acids might be less effective. nih.gov

Table 2: Effect of Phenyl Ring Substituents on Boronic Acid pKa

This table demonstrates how electron-withdrawing groups (EWGs) like sulfonyl derivatives lower the pKa of phenylboronic acid, enhancing its ability to protect diols at physiological pH.

| Phenylboronic Acid Derivative | Substituent Type | Approximate pKa | Reference |

| Phenylboronic acid | None (Reference) | 8.8 | nih.gov |

| 4-(N-allylsulfamoyl)phenylboronic acid | EWG (Sulfonamide) | 7.4 | nih.gov |

| 4-(3-butenylsulfonyl)phenylboronic acid | EWG (Sulfone) | 7.1 | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Research

The unique characteristics of this compound make it a compound of significant interest in medicinal chemistry and the development of new therapeutic agents. nih.govjapsonline.com

Boronic acids are increasingly recognized as "privileged" structures in medicinal chemistry, with several boron-containing drugs approved for clinical use. nih.gov this compound serves as a valuable starting material for the synthesis of novel, biologically active compounds. chemimpex.com Through synthetic methodologies like the Suzuki-Miyaura coupling, the 4-(isobutylsulfonyl)phenyl moiety can be incorporated into larger, more complex molecules designed to interact with specific biological targets. researchgate.net The sulfone group itself is a common feature in many pharmaceuticals, and its combination with a boronic acid handle provides a versatile platform for drug discovery programs, particularly in oncology and infectious diseases. nih.govnih.gov

Table 3: Classes of Biologically Active Compounds Derived from Boronic Acids

This table highlights therapeutic areas where boronic acid derivatives are being actively investigated.

| Class of Compound / Target | Therapeutic Area | Role of Boronic Acid |

| Proteasome Inhibitors | Oncology (e.g., Multiple Myeloma) | Forms a stable complex with the proteasome's active site threonine. |

| Beta-Lactamase Inhibitors | Infectious Disease (Antibiotic Resistance) | Acts as a transition-state analog, inhibiting bacterial resistance enzymes. mdpi.com |

| Acetyl-CoA Carboxylase (ACC) Inhibitors | Oncology, Metabolic Disorders | Serves as a key component of molecules designed to inhibit fatty acid synthesis. nih.gov |

| Serine Protease Inhibitors | Various (e.g., Coagulation, Inflammation) | Covalently binds to the active site serine residue. |

A particularly important application of arylboronic acids is in the development of enzyme inhibitors, especially for combating antibiotic resistance. nih.gov Many bacteria produce β-lactamase enzymes that degrade β-lactam antibiotics (like penicillins and carbapenems), rendering them ineffective. Boronic acids have emerged as a highly promising class of non-β-lactam β-lactamase inhibitors. mdpi.com

The boronic acid group acts as a "warhead," mimicking the transition state of the antibiotic hydrolysis reaction. It forms a reversible, covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A and C), effectively inactivating the enzyme. nih.gov Research has shown that electron-withdrawing substituents on the phenyl ring can enhance the inhibitory potency. nih.gov The 4-(isobutylsulfonyl) group in this compound serves this purpose, making it an attractive scaffold for designing potent inhibitors that can restore the efficacy of existing β-lactam antibiotics against resistant bacterial strains. nih.gov

Boronic Acid-Based Drug Delivery Systems

Phenylboronic acid (PBA) and its derivatives are increasingly investigated for their use in advanced drug delivery systems (DDS). nih.govnih.gov These systems are designed to improve the therapeutic efficacy of drugs by increasing their bioavailability, prolonging circulation time, and enabling targeted delivery to specific sites, thereby minimizing systemic toxicity. nih.gov Nanocarriers, such as micelles, nanoparticles, and nanogels decorated with PBA, can be engineered for controlled, stimuli-responsive drug release. mdpi.com For instance, the pH sensitivity of the boronic acid group has been exploited to trigger drug release in the acidic tumor microenvironment. nih.gov

The incorporation of this compound into such systems is predicated on the strong electron-withdrawing nature of the sulfonyl group. This property enhances the Lewis acidity of the boron atom, facilitating the formation of stable boronate esters at physiological pH. This enhanced stability can be leveraged to create more robust drug carriers. For example, PBA has been used as a crosslinker to increase the stability of micellar copolymers for loading chemotherapeutic drugs like paclitaxel. nih.gov The stronger interactions afforded by the isobutylsulfonyl derivative could lead to even more stable nanocarriers, ensuring that the therapeutic payload remains encapsulated until it reaches the target site.

Table 1: Phenylboronic Acid Derivatives in Drug Delivery Research

| PBA Derivative / System | Application | Key Finding | Reference |

|---|---|---|---|

| Phenylboronic Acid (PBA) decorated Soy Protein Nanoparticles | Tumor-targeted drug delivery | Nanoparticles could actively target sialic acid on tumor cells and improve the tumor microenvironment for better drug penetration. nih.gov | nih.gov |

| PBA-conjugated Chitosan Nanoparticles | pH-sensitive and glucose-sensitive drug delivery | Systems demonstrated potential for targeted tumor therapy and glucose-responsive insulin (B600854) delivery. japsonline.com | japsonline.com |

| Polymerized PBA-Doxorubicin Nanocomplexes | Anti-cancer drug delivery for Hepatocellular Carcinoma (HCC) | The nanocomplexes showed enhanced anti-tumor activity through tumor-specific targeting. pharmaffiliates.com | pharmaffiliates.com |

| PBA-functionalized Gels | Self-regulated drug delivery | Gels can be designed for glucose-sensitive, self-regulated release of drugs like insulin or phenformin. mdpi.com | mdpi.com |

Incorporation into Biomolecules for Targeted Agents

A significant challenge in cancer therapy is selectively targeting cancer cells while sparing healthy tissue. nih.gov Phenylboronic acid derivatives have emerged as promising targeting ligands because of their specific affinity for sialic acid, a sugar molecule that is often overexpressed on the surface of various cancer cells. nih.govrsc.org By decorating nanoparticles or conjugating drugs with PBA moieties, researchers can create "magic bullet" systems that are drawn specifically to cancer cells. nih.govnih.gov This targeting strategy increases the drug concentration at the tumor site, enhancing efficacy and reducing off-target effects. rsc.org

The this compound molecule is a candidate for developing such targeted agents. The electron-withdrawing sulfonyl group strengthens the interaction between the boronic acid and the diol groups of sialic acid, potentially leading to higher binding affinity and improved targeting specificity. This principle is foundational for creating more effective targeted therapies. nih.gov One prominent application of boron-containing compounds is in Boron Neutron Capture Therapy (BNCT), where a boron-containing drug that localizes in tumors is administered, followed by neutron irradiation that kills the cancer cells. nih.gov Derivatives with enhanced tumor-localizing properties are of great interest in this field.

Applications in Materials Science

In materials science, boronic acids are used to create "intelligent" or "smart" materials that can respond to external environmental changes. nih.gov These materials have applications ranging from tissue engineering to diagnostics.

Development of Stimuli-Responsive Materials

Stimuli-responsive materials are designed to undergo significant changes in their physical or chemical properties in response to specific triggers such as pH, temperature, or the presence of a particular molecule. sigmaaldrich.com Polymers containing phenylboronic acid are particularly noteworthy because they can react with diols to form boronate esters, creating systems that are sensitive to both pH and sugar concentrations. sigmaaldrich.commdpi.com This responsiveness is the basis for creating smart drug carriers that release their payload under specific physiological conditions or self-healing hydrogels. sigmaaldrich.com

The this compound moiety can be incorporated into polymers to create highly sensitive, stimuli-responsive materials. The sulfonyl group's electron-withdrawing effect lowers the pKa of the boronic acid, meaning it can interact with diols (like glucose) more effectively at neutral pH. nih.govresearchgate.net This heightened sensitivity at physiological pH is highly desirable for biomedical applications. For example, materials incorporating this compound could be engineered to change their structure or release a substance in response to subtle changes in glucose levels in the body. mdpi.comgeorganics.sk

Fabrication of Boronic Acid-Containing Hydrogels

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water. rsc.org Boronic acid-containing hydrogels are a class of smart materials that exhibit interesting properties like glucose-sensitivity, reversibility, and self-healing capabilities. mdpi.comrsc.org These hydrogels are typically formed by creating cross-links between polymers functionalized with boronic acids and polymers containing diol groups (like polyvinyl alcohol or hyaluronic acid). nih.govnih.gov The formation and dissociation of these boronate ester cross-links are reversible and depend on factors like pH and the presence of competing sugars, allowing the hydrogel to swell, shrink, or even dissolve in response to these stimuli. nih.govgoogle.com

The fabrication of hydrogels using this compound would benefit from the compound's enhanced reactivity. The strong electron-withdrawing sulfonyl group promotes the formation of stable boronate ester cross-links at physiological pH. nih.gov This can lead to the creation of hydrogels with improved mechanical properties and greater stability under physiological conditions. nih.gov Such hydrogels could be used as robust scaffolds for tissue engineering or as highly responsive platforms for self-regulated insulin delivery systems. mdpi.comnih.gov

Table 2: Research on Boronic Acid-Containing Hydrogels

| Hydrogel Composition | Key Property / Application | Mechanism | Reference |

|---|---|---|---|

| Phenylboronic acid modified gelatin and oxidized-dextran | Injectable hydrogel for bone tissue engineering | Formation of boronate esters and Schiff bases, enhancing mechanical strength and adhesion. nih.gov | nih.gov |

| Phenylboronic acid-modified and salicylic (B10762653) acid-modified hyaluronic acid | Self-healing at physiological pH | Cross-linking via phenylboronate-salicylate ester formation. nih.gov | nih.gov |

| Poly(N-isopropylacrylamide) with 3-aminophenylboronic acid | Glucose-sensitive microgels | Swelling/shrinking transition at 37°C in response to glucose concentration changes. mdpi.com | mdpi.com |

| Catechol-functionalized PEG and difunctional boronic acid | pH-responsive self-healing hydrogel | Reversible hydrogel formation based on boronate-catechol complexation sensitive to pH. google.com | google.com |

Applications in Chemical Biology and Sensing

The ability of boronic acids to bind reversibly with sugars makes them invaluable tools in chemical biology, particularly for the development of sensors for biologically important molecules. nih.gov

Saccharide Recognition and Sensing Systems

The detection and quantification of saccharides (sugars) are crucial in medicine, most notably for monitoring blood glucose levels in diabetic patients. georganics.sk Sensing systems based on phenylboronic acid operate on the principle of reversible boronate ester formation with the 1,2- or 1,3-diol groups present in sugars. rsc.org This binding event can be translated into a detectable signal, often a change in fluorescence. nih.govrsc.org A common strategy involves coupling the boronic acid receptor to a fluorophore; when the boronic acid binds to a sugar, a change in the electronic environment alters the fluorescence output, for example, through a photoinduced electron transfer (PET) mechanism. rsc.org

The effectiveness of these sensors at physiological pH (around 7.4) is a critical challenge, as many simple boronic acids require higher pH to bind diols efficiently. Here, this compound offers a distinct advantage. The powerful electron-withdrawing sulfonyl group significantly lowers the pKa of the boronic acid. nih.govresearchgate.net This chemical modification makes the boronic acid more acidic, enabling it to readily form stable boronate esters with saccharides like glucose at neutral pH. researchgate.net This enhanced affinity and sensitivity under physiological conditions make the compound an excellent candidate for creating highly effective and clinically relevant glucose sensors. researchgate.netrsc.org

Bioconjugation Strategies with Biomolecules

The primary mechanism through which this compound participates in bioconjugation is its reaction with cis-1,2-diols present on various biomolecules, most notably on the carbohydrate moieties of glycoproteins. This reaction forms a reversible, cyclic boronate ester, providing a stable yet potentially reversible linkage.

The key to the enhanced reactivity of this compound lies in the electron-withdrawing nature of the isobutylsulfonyl group (-SO₂CH₂CH(CH₃)₂). This group, positioned at the para position of the phenyl ring, lowers the pKa of the boronic acid. A lower pKa means that the boronic acid is more readily converted to its anionic, tetrahedral boronate form at or near physiological pH (around 7.4). This tetrahedral form is crucial as it is the species that actively complexes with diols. Consequently, this substituted phenylboronic acid can form stable conjugates under conditions that are compatible with the structural integrity of most proteins and other biomolecules.

While direct research specifically detailing the bioconjugation of this compound with named biomolecules is emerging, extensive studies on structurally similar sulfonyl-phenylboronic acids provide a strong basis for its application. For instance, research on analogous compounds like 4-(3-butenylsulfonyl)phenylboronic acid has demonstrated their successful use in creating affinity chromatography materials for the capture and separation of glycoproteins. nih.gov In these applications, the sulfonyl-phenylboronic acid is immobilized on a solid support, and its affinity for the cis-diol groups on glycoproteins allows for their selective retention and subsequent elution.

This strategy is highly valuable for proteomic studies, enabling the enrichment of glycoproteins from complex biological samples for further analysis. The interaction is selective for molecules containing accessible cis-diol functionalities, which are characteristic of the glycan chains of glycoproteins.

The general strategy for bioconjugation with this compound can be outlined as follows:

Activation of the Boronic Acid: Under aqueous conditions at a suitable pH, the boronic acid group of this compound equilibrates to its more reactive tetrahedral boronate ion.

Complexation with Diols: The activated boronate ion reacts with a cis-diol-containing biomolecule (e.g., a glycoprotein) to form a five- or six-membered cyclic boronate ester.

Formation of the Bioconjugate: This reaction results in the formation of a covalent conjugate between the this compound moiety and the biomolecule.

This reversible covalent interaction is a powerful tool for applications such as affinity purification, biosensing, and the targeted delivery of therapeutic agents.

Detailed Research Findings

Research into sulfonyl-substituted phenylboronic acids has provided key insights into their utility in bioconjugation. The electron-withdrawing sulfonyl group significantly enhances the affinity for cis-diols at neutral pH compared to unsubstituted phenylboronic acid.

A study on the synthesis of sulfonyl-phenylboronic acid-modified silica (B1680970) phases for boronate affinity chromatography demonstrated that these materials could effectively retain and separate cis-diol-containing compounds, such as catecholamines and adenosine (B11128) phosphates, under neutral or even slightly acidic conditions. nih.gov This is a significant advantage over traditional boronate affinity materials that require alkaline conditions, which can be detrimental to sensitive biomolecules.

The table below summarizes the key aspects of bioconjugation strategies using sulfonyl-phenylboronic acids, which are directly applicable to this compound.

| Parameter | Description |

| Target Biomolecule | Glycoproteins, RNA, and other molecules with accessible cis-1,2-diol or cis-1,3-diol functionalities. |

| Functional Group | Boronic Acid (-B(OH)₂) |

| Reactive Partner on Biomolecule | cis-1,2-diols (e.g., on sialic acid, fructose) |

| Linkage Formed | Cyclic Boronate Ester |

| Key Reaction Condition | Aqueous buffer, typically at or near neutral pH (e.g., pH 7.4) |

| Driving Force | The electron-withdrawing sulfonyl group lowers the pKa of the boronic acid, favoring the formation of the reactive boronate anion at physiological pH. |

| Application Example | Affinity chromatography for the separation and enrichment of glycoproteins. |

This data underscores the potential of this compound as a valuable reagent in the development of advanced bioconjugates for research and therapeutic applications.

Conclusion and Future Research Directions

Current Challenges in the Chemistry of 4-(Isobutylsulfonyl)phenylboronic Acid

A primary challenge lies in the development of highly efficient and selective synthetic routes. While plausible methods can be proposed, optimizing reaction conditions to maximize yield and minimize side reactions, such as protodeboronation, remains an important area of investigation ed.ac.uk. Protodeboronation, the cleavage of the C-B bond, can be a significant issue, particularly with electron-deficient arylboronic acids under certain reaction conditions ed.ac.uk.

Emerging Research Avenues for Sulfonyl-Substituted Arylboronic Acids

Emerging research is focused on developing novel and more sustainable methods for the synthesis of sulfonyl-substituted arylboronic acids. This includes the exploration of visible-light-mediated sulfonylation reactions, which offer a milder and more environmentally friendly alternative to traditional methods. Furthermore, the development of new catalytic applications for these compounds, leveraging their enhanced Lewis acidity, is a promising area of research. The synthesis of boronate affinity materials with tailored pKa values for applications in bioseparations and diagnostics is also an active field of study nih.gov.

Potential Impact on Interdisciplinary Scientific Advancements

The continued exploration of the chemistry of this compound and related compounds is poised to have a significant impact on several scientific disciplines. In medicinal chemistry, the availability of such building blocks will facilitate the discovery and development of new therapeutic agents. In materials science, the unique properties of these compounds will enable the creation of novel smart materials with applications in sensing, drug delivery, and catalysis. The interdisciplinary nature of this research highlights the importance of fundamental organic chemistry in driving innovation across the scientific landscape.

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 4-(Isobutylsulfonyl)phenylboronic acid in laboratory settings?

- Methodological Answer : The synthesis of arylboronic acids like this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method uses aryl halides or triflates and organoboron reagents. For example, coupling an isobutylsulfonyl-substituted aryl halide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) under inert conditions. Reaction monitoring via TLC or NMR ensures completion .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Characterization involves a combination of spectroscopic and computational techniques:

- Spectroscopy : Use and NMR to confirm the boronic acid group and sulfonyl substituent. IR spectroscopy identifies B-O and S=O stretches. X-ray crystallography resolves crystal structure and bonding angles.

- Computational Analysis : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational modes, and electronic properties (e.g., HOMO-LUMO gaps). Compare computational results with experimental data to validate accuracy .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Although specific safety data for this compound are limited, analogous phenylboronic acids with sulfonyl groups may pose risks:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.